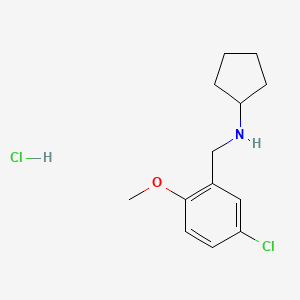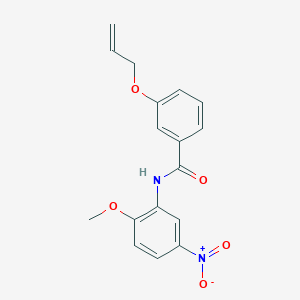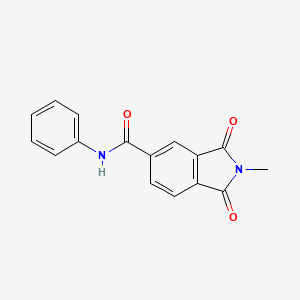![molecular formula C18H31ClN2O2 B4400118 1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride
Vue d'ensemble
Description
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride, also known as Prazosin, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate. However, its potential as a research tool has been explored in recent years due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride selectively blocks alpha-1 adrenergic receptors, which are G protein-coupled receptors that are activated by norepinephrine and epinephrine. This receptor is found in various tissues such as the smooth muscle of blood vessels, urinary bladder, and prostate gland. By blocking this receptor, this compound causes vasodilation, relaxation of smooth muscle, and a decrease in blood pressure.
Biochemical and Physiological Effects
This compound’s effects on blood pressure and smooth muscle relaxation have been well-documented. However, recent studies have also explored its effects on other physiological systems such as the immune system and the central nervous system. This compound has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines. It has also been studied as a potential treatment for anxiety disorders and PTSD due to its ability to block the alpha-1 adrenergic receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride’s selectivity for the alpha-1 adrenergic receptor makes it a valuable tool for studying the physiological effects of this receptor. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all research purposes. Additionally, this compound’s effects on other receptors and systems should be considered when interpreting experimental results.
Orientations Futures
There are several potential future directions for research involving 1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride. One area of interest is its potential as a treatment for drug addiction, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and clinical trials are currently underway to explore its efficacy in humans. Additionally, this compound’s effects on the immune system and its potential as an anti-inflammatory agent warrant further investigation. Finally, the development of more selective and potent alpha-1 adrenergic receptor antagonists could lead to the discovery of new therapeutic targets for various conditions.
Applications De Recherche Scientifique
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride has been used in various scientific studies due to its ability to selectively block alpha-1 adrenergic receptors. This receptor is involved in the regulation of blood pressure, smooth muscle contraction, and neurotransmitter release. This compound’s ability to block this receptor has been studied in the context of various conditions such as hypertension, anxiety disorders, PTSD, and drug addiction.
Propriétés
IUPAC Name |
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-6-8-18(9-7-17)22-16-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIWIVEPRAUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400093.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)

![N-[4-(4-morpholinyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4400135.png)
